N-(4-oxo-3-phenyl-4H-chromen-2-yl)furan-2-carboxamide
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Overview
Description
N-(4-oxo-3-phenyl-4H-chromen-2-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of chromen derivatives. This compound is characterized by the presence of a chromen ring system fused with a furan ring and an amide functional group. The chromen ring system is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-3-phenyl-4H-chromen-2-yl)furan-2-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxycoumarin with ethyl bromoacetate to form ethyl 2-(2-oxo-2H-chromen-4-yloxy)acetate. This intermediate is then reacted with hydrazine to yield 2-(2-oxo-2H-chromen-4-yloxy)acetohydrazide. The final step involves the condensation of this intermediate with furan-2-carboxylic acid to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-3-phenyl-4H-chromen-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or furan ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: It is used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of N-(4-oxo-3-phenyl-4H-chromen-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-oxo-2-phenyl-4H-chromen-3-yl derivatives: These compounds share the chromen ring system and exhibit similar biological activities.
Coumarin derivatives: Coumarins are structurally related to chromens and have diverse pharmacological properties.
Uniqueness
N-(4-oxo-3-phenyl-4H-chromen-2-yl)furan-2-carboxamide is unique due to the presence of both chromen and furan ring systems, which contribute to its distinct chemical and biological properties. The combination of these ring systems allows for a broader range of interactions with biological targets, enhancing its potential as a therapeutic agent.
Properties
IUPAC Name |
N-(4-oxo-3-phenylchromen-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO4/c22-18-14-9-4-5-10-15(14)25-20(17(18)13-7-2-1-3-8-13)21-19(23)16-11-6-12-24-16/h1-12H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOWRKXWTORCHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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